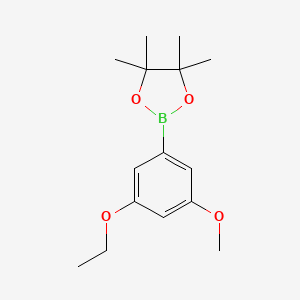

2-(3-Ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 3-ethoxy-5-methoxyphenyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 2-(3-Ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the boronic ester.

Chemical Reactions Analysis

2-(3-Ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide. The major product formed is a biaryl or substituted alkene.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Hydrolysis: In the presence of water or aqueous acids, the boronic ester can hydrolyze to yield the corresponding boronic acid and pinacol.

Scientific Research Applications

Organic Synthesis

Role as a Reagent:

The compound is primarily utilized as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds, which are crucial for constructing complex organic molecules. Its boron-containing structure allows for various chemical transformations that are essential in synthetic organic chemistry .

Case Studies:

- Synthesis of Complex Molecules: Researchers have employed this compound to synthesize various pharmaceutical intermediates and natural products. The efficiency of carbon-boron bond formation significantly enhances the yield of desired products while minimizing by-products.

Medicinal Chemistry

Drug Development:

In medicinal chemistry, 2-(3-Ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the development of new pharmaceutical compounds. Its unique structural properties contribute to improved efficacy and reduced side effects in drug formulations .

Case Studies:

- Boron-based Pharmaceuticals: Studies have shown that compounds containing boron can enhance the biological activity of drugs by improving their selectivity towards target receptors. This compound has been instrumental in developing such boron-containing pharmaceuticals.

Material Science

Advanced Materials:

The compound is also used in material science for formulating advanced materials such as polymers and coatings. Its incorporation into materials enhances properties such as thermal stability and mechanical strength .

Case Studies:

- Polymer Development: In research focused on polymer synthesis, the addition of this compound has been shown to improve the durability and environmental resistance of coatings used in various industrial applications.

Bioconjugation

Labeling Biomolecules:

A significant application of this compound is in bioconjugation techniques. This process is vital for labeling biomolecules, which facilitates studies in biochemistry and molecular biology .

Case Studies:

- Diagnostics and Drug Delivery: The compound has been utilized to attach biomolecules to surfaces or other molecules effectively. This application is crucial for developing drug delivery systems that target specific cells or tissues.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Versatile reagent for carbon-carbon bond formation | Efficient synthesis of complex molecules |

| Medicinal Chemistry | Development of new pharmaceutical compounds | Improved drug efficacy and reduced side effects |

| Material Science | Formulation of advanced materials (polymers/coatings) | Enhanced durability and resistance |

| Bioconjugation | Labeling biomolecules for biochemical studies | Essential for diagnostics and targeted therapies |

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

2-(3-Ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the ethoxy and methoxy substituents, making it less sterically hindered.

4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Contains a methoxy group at the para position, which can influence its reactivity and electronic properties.

2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Has two methoxy groups, which can affect its solubility and reactivity in different chemical environments.

The unique combination of ethoxy and methoxy substituents in this compound provides it with distinct steric and electronic properties, making it a valuable reagent in various chemical transformations.

Biological Activity

2-(3-Ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound has garnered interest not only for its synthetic applications but also for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a dioxaborolane ring structure with an ethoxy and methoxy substituent on the phenyl group. Its molecular formula is C15H23BO4, and it has a molecular weight of 284.16 g/mol. The presence of the boron atom within the dioxaborolane ring contributes to its reactivity in forming stable carbon-carbon bonds.

The primary mechanism through which this compound exhibits biological activity is through its involvement in cross-coupling reactions that facilitate the synthesis of bioactive molecules. The compound acts as a reagent in the formation of biaryl compounds that are crucial in medicinal chemistry.

Applications in Medicinal Chemistry

Research indicates that compounds derived from boronic esters like this compound have been explored for their potential as therapeutic agents. These compounds can be utilized to synthesize inhibitors targeting various diseases.

Study on Selective Inhibitors

One notable study investigated the synthesis of selective inhibitors for PKMYT1 using boronic esters as intermediates. The research demonstrated that modifications in the phenolic ring structure significantly impacted the potency and selectivity of the inhibitors. The study highlighted how structures similar to this compound could lead to enhanced biological activity against specific targets .

Growth Inhibition Studies

Another study focused on evaluating the growth inhibition properties of novel thalidomide analogues synthesized using boronic ester intermediates. The findings revealed that certain derivatives exhibited potent growth inhibition against liver cancer cell lines while sparing non-tumorigenic cells . This suggests that compounds like this compound could play a role in developing targeted cancer therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylboronic Acid Pinacol Ester | Structure | Less sterically hindered; lower reactivity |

| 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane | Structure | Varies in reactivity; potential for different biological interactions |

| 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Enhanced solubility; different pharmacokinetic properties |

The unique combination of substituents in this compound provides distinct steric and electronic properties compared to other boronic esters.

Properties

IUPAC Name |

2-(3-ethoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4/c1-7-18-13-9-11(8-12(10-13)17-6)16-19-14(2,3)15(4,5)20-16/h8-10H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELJJBGEAXRENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.